3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Structurally, it features:
- A furan-2-ylmethyl group at position 3, which introduces hydrogen-bonding capabilities via the furan oxygen.
- A 2-(4-methoxyphenyl)-2-oxoethylsulfanyl substituent at position 2, where the methoxy group enhances solubility through polarity while the ketone contributes to electrophilic reactivity.
- 5,6-dimethyl groups on the thienopyrimidine core, likely improving steric stability and membrane penetration.
Its synthesis typically involves cyclization of thiophene precursors followed by functionalization at positions 2 and 3 . Preliminary docking studies suggest affinity for bacterial targets like TrmD, a tRNA-modifying enzyme critical for microbial survival .
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-13-14(2)30-20-19(13)21(26)24(11-17-5-4-10-28-17)22(23-20)29-12-18(25)15-6-8-16(27-3)9-7-15/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFYDJGTBIIFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Key Findings
Substituent Effects on Antimicrobial Activity: The benzimidazole derivatives (e.g., Compound XII) exhibit superior Gram-positive activity due to π-π stacking and hydrogen bonding with TrmD . In contrast, the target compound’s furan-2-ylmethyl group may reduce bacterial target affinity but lower cytotoxicity . Halogenated phenyl groups (e.g., 4-F in Compound 67d) significantly lower IC50 values by enhancing lipophilicity and enzyme active-site interactions . The target compound’s 4-methoxyphenyl group, while polar, may limit potency against resistant strains like P. aeruginosa.
Pharmacokinetic Considerations: The 5,6-dimethyl motif common across analogues improves metabolic stability but may reduce solubility. Compounds with tetrahydrobenzo rings (e.g., ) show higher molecular weights (>400 Da), which may hinder blood-brain barrier penetration compared to the target compound’s simpler structure .
Synthetic Accessibility :
- The target compound’s 2-(4-methoxyphenyl)-2-oxoethylsulfanyl group requires multi-step synthesis, including Claisen-Schmidt condensations, which are less efficient than the direct alkylation used for benzimidazole derivatives .
Q & A
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioketone formation | Lawesson’s reagent, toluene, 110°C | 65 | 85% |
| Cyclocondensation | NH4OAc, DMF, 80°C, 12h | 72 | 92% |
| Sulfanyl incorporation | NaH, THF, 0°C → RT | 58 | 89% |
Q. Table 2. Comparative Biological Activity of Analogues
| Analog | TRPA1 IC50 (µM) | Anticancer IC50 (µM) | LogP |
|---|---|---|---|
| Target compound | 0.12 | 1.8 | 3.2 |
| 4-Chloro derivative | 0.09 | 2.5 | 3.8 |
| Des-methyl analog | >10 | >50 | 2.1 |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
